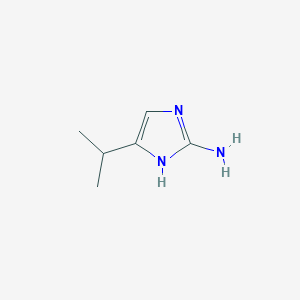

4-(propan-2-yl)-1H-imidazol-2-amine

Description

Structure

3D Structure

Properties

IUPAC Name |

5-propan-2-yl-1H-imidazol-2-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11N3/c1-4(2)5-3-8-6(7)9-5/h3-4H,1-2H3,(H3,7,8,9) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RPDVZWUZLKNPRS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CN=C(N1)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

125.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 4 Propan 2 Yl 1h Imidazol 2 Amine and Its Analogs

Classical and Contemporary Approaches to Imidazole (B134444) Core Synthesis

The formation of the imidazole ring is a foundational step in the synthesis of 4-(propan-2-yl)-1H-imidazol-2-amine. Various methods have been developed, ranging from classical multi-component reactions to modern catalyst-mediated protocols. nih.gov

Multi-component reactions (MCRs) are highly efficient chemical processes where three or more reactants combine in a single pot to form a product that incorporates portions of all reactants. researchgate.net These strategies are advantageous for creating molecular diversity and are well-suited for generating libraries of substituted imidazoles. researchgate.netacs.org

The Debus-Radziszewski imidazole synthesis is a classic example, typically involving a 1,2-dicarbonyl compound, an aldehyde, and ammonia. To synthesize a 4-substituted imidazole like the target compound, a modified approach is necessary. For instance, a four-component condensation of an aldehyde, a 1,2-diketone, a primary amine, and ammonium acetate can yield highly substituted imidazoles. nih.govisca.me To specifically target a 4-(propan-2-yl) substitution, the corresponding α-dicarbonyl precursor bearing an isopropyl group would be required.

Table 1: Comparison of Catalysts in Four-Component Imidazole Synthesis

| Catalyst | Reactants | Conditions | Yield | Reference |

| Nanocrystalline MgAl₂O₄ | Aldehyde, Benzil, Amine, NH₄OAc | Ethanol, Ultrasound, 60°C | High | nih.gov |

| p-Toluenesulfonic acid (PTSA) | Aldehyde, Benzil, NH₄OAc | Ethanol, 80°C | Good | isca.me |

| Sulphated Yttria | Aldehyde, Benzil, Amine, NH₄OAc | Ethanol, 80°C | Not specified | researchgate.net |

| Cr₂O₃ Nanoparticles | Aldehyde, Benzil, NH₄OAc | Water, Microwave | 60-87% | researchgate.net |

| Tartaric acid | Aldehyde, Benzil, NH₄OAc | Solvent-free, 80°C | Varies | researchgate.net |

Cyclization reactions are a cornerstone of heterocyclic synthesis. A common and effective method for forming the imidazole ring involves the condensation of α-haloketones with amidines. researchgate.netwjpsonline.comyoutube.com In this approach, the α-haloketone provides the C4 and C5 atoms of the imidazole ring, while the amidine supplies the N1, C2, and N3 atoms.

To synthesize this compound, a key starting material would be an α-haloketone bearing the propan-2-yl (isopropyl) group, such as 1-bromo-3-methyl-2-butanone. Reacting this specific α-bromoketone with guanidine (which serves as the amidine precursor for the 2-amino functionality) would lead directly to the formation of the target imidazole ring system. researchgate.net The reaction typically proceeds under basic conditions, with potassium bicarbonate in aqueous tetrahydrofuran being an effective system. researchgate.net

Another relevant cyclization involves the reaction of α-aminoketones with cyanates or similar reagents. youtube.com The required α-aminoketone, 1-amino-3-methyl-2-butanone, can be synthesized from the corresponding α-haloketone.

The use of catalysts significantly enhances the efficiency, selectivity, and environmental friendliness of imidazole synthesis. nih.gov Both homogeneous and heterogeneous catalysts are employed in MCRs and cyclization reactions. mdpi.comresearchgate.net

Acid catalysts, such as p-toluenesulfonic acid (PTSA), Lewis acids (e.g., InCl₃·3H₂O, FeCl₃·6H₂O), and solid acids (e.g., silica-supported sulfuric acid, zeolites), are frequently used to promote the condensation steps in MCRs. researchgate.netnih.govisca.me For instance, PTSA has been shown to be an effective catalyst for the one-pot synthesis of 2,4,5-trisubstituted imidazoles from benzil, aldehydes, and ammonium acetate. isca.me

Transition metal catalysts, particularly those based on palladium, copper, and ruthenium, have also been developed for imidazole synthesis. nih.govrsc.org These catalysts can facilitate novel reaction pathways, such as C-H functionalization and cross-coupling reactions, to build the imidazole core or functionalize it post-synthesis. nih.govacs.org Diruthenium(II) catalysts have been used in "borrowing hydrogen" processes to synthesize 2,4,5-trisubstituted imidazoles from benzylic alcohols and 1,2-diketones. rsc.org

Table 2: Examples of Catalytic Systems for Imidazole Synthesis

| Catalyst Type | Example Catalyst | Reaction Type | Key Features | Reference |

| Solid Acid | Nanocrystalline MgAl₂O₄ | Four-component condensation | High surface area, reusable, ultrasound compatible | nih.gov |

| Brønsted Acid | p-Toluenesulfonic acid (PTSA) | Multi-component condensation | Inexpensive, mild conditions | isca.me |

| Transition Metal | Diruthenium(II) complex | Borrowing Hydrogen | Aerobic conditions, forms C2,C4,C5-substituted imidazoles | rsc.org |

| Nanoparticle | Cr₂O₃ Nanoparticles | Multi-component condensation | Microwave-assisted, uses water as solvent | researchgate.net |

Regioselective Functionalization for the Synthesis of this compound

Regioselective functionalization involves introducing a substituent at a specific position on a pre-existing imidazole ring. To obtain the 4-(propan-2-yl) substitution pattern, one could start with an imidazole core and selectively introduce the isopropyl group at the C4 position.

Palladium-catalyzed C-H functionalization has emerged as a powerful tool for this purpose. nih.govacs.org These methods allow for the direct coupling of substituents to the imidazole backbone, though achieving selectivity between the C4 and C5 positions can be challenging and often depends on the directing groups present on the ring. An alternative strategy involves a halogen-metal exchange. For example, a protected 4-iodoimidazole can undergo an iodine-copper exchange reaction, creating a cuprated imidazole intermediate that can then react with an electrophile to install a functional group at the C4 position. rsc.org

Strategic Incorporation of the Propan-2-yl Substituent

The most direct method to ensure the correct placement of the propan-2-yl group is to incorporate it into one of the primary building blocks before the cyclization reaction. As mentioned previously, using an α-haloketone like 1-bromo-3-methyl-2-butanone in a condensation reaction with an amidine is a highly effective strategy. researchgate.netnih.gov

This "convergent" approach, where the key fragments already contain the required substituents, avoids potential issues with regioselectivity that can arise when functionalizing the pre-formed imidazole ring. A five-step synthesis starting from 1-acetyladamantane to produce (4-(adamantan-1-yl)-1-(isopropyl)-1H-imidazol-2-yl)methanol demonstrates a similar principle, where the bulky adamantyl and isopropyl groups are incorporated through specific precursors in a stepwise manner. nih.govresearchgate.net While the substituents are different, the synthetic logic of building the desired substitution pattern through precursor choice is directly applicable.

Synthetic Routes for the Imidazole-2-amine Functionality

The 2-amino group is a key feature of the target molecule. The most common and direct method for installing this functionality is to use guanidine as the nitrogen-containing component in the cyclization reaction. mdpi.com Guanidine reacts with α-dicarbonyls or their equivalents, such as α-haloketones, to form the 2-aminoimidazole ring system in a single step. organic-chemistry.org

Recent advancements include palladium-catalyzed carboamination reactions of N-propargyl guanidines with aryl triflates, which construct the 2-aminoimidazole ring while simultaneously forming C-C and C-N bonds. acs.org Another innovative method involves the alkene-diamination of guanidine with conjugated α-bromoalkenones, proceeding through a tandem aza-Michael addition and SN2 pathway. organic-chemistry.org

An alternative, though less direct, route involves the conversion of a 2-thioimidazole or 2-mercaptoimidazole. These can be synthesized by reacting α-aminoketones with potassium thiocyanate. wjpsonline.com The sulfur atom can then be removed or replaced by an amino group through various oxidative or displacement methods to yield the desired 2-aminoimidazole. organic-chemistry.org

Advanced Synthetic Techniques for Enhanced Efficiency

To overcome the limitations of traditional multi-step syntheses, which often involve harsh conditions and generate significant waste, advanced techniques have been developed. These methods prioritize speed, efficiency, and sustainability.

Performing chemical reactions without a solvent offers substantial environmental and economic benefits, including reduced waste, elimination of costly and toxic solvents, and often simpler product isolation. One such approach involves the synthesis of imidazole-related structures under solvent-free conditions using catalysis. For instance, imidazolines and benzimidazoles have been efficiently synthesized by reacting 1,2-diamines with aldehydes using a metal coordinate complex like K₄[Fe(CN)₆] as a catalyst without any solvent researchgate.net. This method proceeds via the oxidation of the carbon-nitrogen bond and is noted for being a green, mild, and inexpensive process researchgate.net. Such principles can be adapted for the synthesis of 2-aminoimidazoles, potentially by using guanidine or its derivatives in place of a simple diamine.

Table 1: Example of a Solvent-Free Imidazoline Synthesis

| Reactant 1 | Reactant 2 | Catalyst | Condition | Yield |

|---|---|---|---|---|

| 1,2-Diamine | Aldehyde | K₄[Fe(CN)₆] | Solvent-Free | High (90-97%) researchgate.net |

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions. By utilizing dielectric heating, microwaves can rapidly and uniformly heat a reaction mixture, often leading to dramatic reductions in reaction time, increased product yields, and improved purity compared to conventional heating methods nih.govrjptonline.org.

Several microwave-assisted protocols have been developed for the synthesis of the 2-aminoimidazole core. A notable example is a one-pot, two-step protocol for constructing polysubstituted 2-aminoimidazoles from readily available 2-aminopyrimidines and α-bromocarbonyl compounds acs.orgresearchgate.net. In this method, the 2-aminopyrimidine ring acts as a protected guanidine fragment. The process involves the sequential formation of an imidazo[1,2-a]pyrimidinium salt, followed by the opening of the pyrimidine (B1678525) ring with hydrazine, all performed under microwave irradiation acs.org. This approach significantly shortens the time required compared to traditional methods researchgate.net. Another efficient method involves a multicomponent reaction of 2-aminoimidazoles, triethyl orthoformate, and cyanamide under microwave irradiation to produce novel 5-aza-7-deaza-adenines in good yields rsc.org.

Table 2: Comparison of Conventional vs. Microwave-Assisted Synthesis of 2-Aminoimidazoles

| Method | Reaction Time | Temperature | Yield | Reference |

|---|---|---|---|---|

| Conventional Heating | > 4 hours | Varies | Moderate | nih.gov |

| Microwave Irradiation | 5 - 30 minutes | 130-150 °C | Good to Excellent | acs.orgresearchgate.netrsc.org |

The application of green chemistry principles aims to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. A key aspect of this is the replacement of volatile organic solvents (VOCs) with environmentally benign alternatives mdpi.com.

Deep Eutectic Solvents (DESs) have been successfully employed as "green" and "innocent" reaction media for the synthesis of 2-aminoimidazoles mdpi.comnih.gov. A one-pot, two-step synthesis using a DES composed of choline chloride (ChCl) and either glycerol or urea (B33335) has been reported for the reaction between α-chloroketones and guanidine derivatives nih.govresearchgate.net. This method not only avoids toxic and volatile organic solvents but also reduces reaction times from 10-12 hours to 4-6 hours mdpi.comnih.gov. Furthermore, the use of a ChCl-urea DES allows for the direct isolation of the product through simple filtration and enables the recycling of the solvent mixture, further enhancing the sustainability of the process mdpi.comnih.gov.

Table 3: Advantages of Deep Eutectic Solvents (DESs) in 2-Aminoimidazole Synthesis

| Feature | Description | Benefit |

|---|---|---|

| Reaction Medium | Choline Chloride/Urea or Choline Chloride/Glycerol mdpi.comnih.gov | Replaces hazardous Volatile Organic Solvents (VOCs). |

| Reaction Time | Reduced to 4-6 hours from 10-12 hours nih.gov. | Increased process efficiency. |

| Work-up | Simple filtration and crystallization mdpi.comnih.gov. | Reduced use of additional solvents for purification. |

| Recyclability | The DES mixture can be recovered and reused mdpi.comnih.gov. | Lower cost and reduced waste generation. |

| Conditions | Reactions can be run under air, avoiding inert atmospheres mdpi.comnih.gov. | Simplified experimental setup. |

Synthesis of Isotopic Analogs for Mechanistic Elucidation

The synthesis of isotopically labeled compounds is a cornerstone of mechanistic chemistry, allowing researchers to trace the fate of specific atoms throughout a reaction sequence. By strategically replacing atoms like ¹²C, ¹⁴N, or ¹H with their stable isotopes (e.g., ¹³C, ¹⁵N, ²H), the connectivity and transformation of molecular fragments can be unambiguously determined using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry.

Labeling the Guanidine Moiety : A common route to 2-aminoimidazoles involves the condensation of a guanidine derivative with an α-dicarbonyl or α-halocarbonyl compound. Using isotopically labeled guanidine, such as [¹⁵N₂, ¹⁵N₃]-guanidine hydrochloride or [¹³C]-guanidine hydrochloride, would allow for the precise determination of how the guanidine unit is incorporated into the final imidazole ring. Analysis of the resulting this compound by ¹³C-NMR or ¹⁵N-NMR would reveal the exact position of the label.

Labeling the Carbonyl Precursor : The three-carbon backbone of the imidazole ring is typically derived from an α-haloketone or a related 1,2-dielectrophile. To synthesize an isotopically labeled analog of this compound, one could start with an isotopically labeled precursor, such as 1-bromo-3-methyl-[1-¹³C]-butan-2-one or 1-bromo-3-methyl-[2-¹³C]-butan-2-one. Condensation of this labeled precursor with guanidine would yield a product with a ¹³C label at a specific position in the imidazole ring (C4 or C5), providing clear insight into the cyclization mechanism.

These labeling studies are crucial for validating proposed reaction mechanisms, understanding rearrangement processes, and optimizing reaction conditions for improved selectivity and yield.

Chemical Reactivity and Functionalization of 4 Propan 2 Yl 1h Imidazol 2 Amine

Electrophilic and Nucleophilic Substitution Reactions on the Imidazole (B134444) Core

The imidazole ring in 4-(propan-2-yl)-1H-imidazol-2-amine is an electron-rich aromatic system, making it susceptible to electrophilic substitution. The position of substitution is influenced by the electronic effects of the existing substituents. The 2-amino group is a strong activating group, directing electrophiles to the C5 position. Conversely, the 4-isopropyl group has a weaker activating effect.

While direct electrophilic substitution on the imidazole core of this specific compound is not extensively detailed in the provided results, general principles of imidazole chemistry suggest that reactions such as nitration, halogenation, and sulfonation could occur. For instance, nitration of imidazole derivatives can be achieved, and the presence of an isopropyl group at the 2-position and a nitro group at the 4-position has been noted in other imidazole compounds. ontosight.ai

Nucleophilic substitution reactions on the imidazole ring are less common due to its electron-rich nature. However, they can occur under specific conditions, particularly if the ring is activated by electron-withdrawing groups or through the formation of an imidazolium (B1220033) salt. nih.gov The introduction of bulky alkyl groups, like isopropyl, at the N-1 position of the imidazole ring has been shown to enhance the biological activity of some imidazole derivatives. imp.kiev.ua

Transformations Involving the Exocyclic Amine Group

The exocyclic amine group at the C2 position is a key site for functionalization. As a nucleophile, it can readily react with a variety of electrophiles. msu.edu These reactions allow for the introduction of a wide range of substituents, thereby modifying the compound's properties.

Common transformations include:

Acylation: Reaction with acid chlorides or anhydrides to form amides.

Alkylation: Introduction of alkyl groups, although this can sometimes lead to mixtures of products due to the nucleophilicity of both the starting and product amines. msu.edu

Sulfonylation: Reaction with sulfonyl chlorides to yield sulfonamides.

Formation of Imines: Condensation with aldehydes and ketones.

These transformations are fundamental in the synthesis of more complex molecules. For example, the exocyclic amine of 2-aminoazoles can act as a binucleophile in multicomponent reactions to construct fused heterocyclic systems. rsc.orgnih.gov

Chemical Modifications of the Propan-2-yl Substituent

The propan-2-yl (isopropyl) group at the C4 position is generally less reactive than the imidazole ring or the exocyclic amine. However, modifications can be achieved, typically involving reactions at the tertiary carbon or the methyl groups under more forcing conditions. While specific examples for this compound are not provided, general strategies for alkyl group modification on aromatic rings could potentially be applied. These might include free-radical halogenation followed by nucleophilic substitution.

The introduction of an isopropyl group itself onto an imidazole ring can be accomplished through various synthetic methods, including the condensation of appropriate precursors. ontosight.ai The size and lipophilicity of this group can significantly influence the compound's biological activity. imp.kiev.ua

Heterocyclic Annulation and Ring Expansions Involving the Imidazole Scaffold

The 2-aminoimidazole scaffold is a valuable building block for the synthesis of fused heterocyclic systems through annulation reactions. In these reactions, the 2-amino group and one of the ring nitrogens act as nucleophiles to form a new ring. rsc.orgnih.gov

Annulation Reactions:

Reaction with β-dicarbonyl compounds: This can lead to the formation of fused pyrimidine (B1678525) rings. rsc.orgnih.gov

Palladium-catalyzed carboamination: This method allows for the construction of 2-aminoimidazoles with various aryl groups by forming both a C-N and a C-C bond in the annulation step. nih.govacs.org

Reaction with α-halogenated acid halides: A three-step sequence of amide formation, intramolecular alkylation, and reduction can be used to synthesize fused systems like piperazines. bris.ac.uk

Ring Expansions:

Ring expansion reactions of imidazole derivatives can be used to synthesize larger heterocyclic rings. For example, the Demjanov rearrangement can be used for the expansion of five-membered rings to six- or seven-membered rings. youtube.com Another method involves the reaction of five-membered rings with dichlorocarbene, which can lead to a six-membered ring through a ring expansion mechanism. youtube.com

Derivatization for Probing Molecular Interactions and Research Applications

The derivatization of this compound and related 2-aminoimidazoles is crucial for developing molecular probes and research tools to study biological systems. By introducing specific functional groups, researchers can create molecules with tailored properties for various applications.

Examples of Derivatization for Research:

Fluorescent Labeling: Introduction of fluorophores to visualize the localization and interaction of the molecule within cells.

Biotinylation: Attachment of biotin (B1667282) for affinity-based purification and detection of binding partners.

Photoaffinity Labeling: Incorporation of photoreactive groups to covalently link the molecule to its biological target upon irradiation.

The synthesis of derivatives of 4-(1H-benzo[d]imidazol-2-yl)aniline, a related benzimidazole (B57391) structure, has been explored for potential anti-HCV activity. ijrpc.com This highlights the importance of derivatization in drug discovery. Furthermore, the synthesis of various substituted 2-aminoimidazoles has been a focus of research due to their wide range of biological activities. researchgate.netresearchgate.net

Table of Reaction Types and Examples:

| Reaction Type | Reagents/Conditions | Product Type |

| Electrophilic Substitution | Nitrating agents, Halogens, Sulfonating agents | Substituted imidazoles |

| Acylation of Exocyclic Amine | Acid chlorides, Anhydrides | Amides |

| Alkylation of Exocyclic Amine | Alkyl halides | Secondary/Tertiary amines |

| Heterocyclic Annulation | β-dicarbonyl compounds, α-halogenated acid halides | Fused heterocycles |

| Palladium-Catalyzed Carboamination | N-propargyl guanidines, Aryl triflates, Pd catalyst | Substituted 2-aminoimidazoles |

| Ring Expansion | Dichlorocarbene, Nitrous acid (Demjanov) | Expanded heterocyclic rings |

Computational and Theoretical Investigations of 4 Propan 2 Yl 1h Imidazol 2 Amine

Quantum Chemical Studies

Quantum chemical studies, particularly those employing Density Functional Theory (DFT), are fundamental in elucidating the intrinsic properties of a molecule. These methods allow for the calculation of various molecular descriptors that are crucial for understanding the behavior of 4-(propan-2-yl)-1H-imidazol-2-amine at a subatomic level.

Density Functional Theory (DFT) Calculations for Electronic Structure and Molecular Orbitals

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. researchgate.net For this compound, DFT calculations, often using the B3LYP functional with a suitable basis set like 6-311++G(d,p), can be employed to determine its optimized geometry and analyze its frontier molecular orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.gov

The energies of the HOMO and LUMO are critical in determining the molecule's chemical reactivity and kinetic stability. The HOMO energy is associated with the ability of the molecule to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between the HOMO and LUMO (ΔE = ELUMO - EHOMO) is a key indicator of molecular stability; a larger gap suggests higher stability and lower reactivity. scirp.org

Table 1: Predicted Frontier Molecular Orbital Properties of this compound

| Parameter | Predicted Value (eV) |

| HOMO Energy | -5.8 |

| LUMO Energy | 1.5 |

| Energy Gap (ΔE) | 7.3 |

Note: The values in this table are hypothetical and for illustrative purposes, based on typical ranges observed for similar imidazole (B134444) derivatives in computational studies.

The distribution of HOMO and LUMO across the molecular structure reveals the most probable sites for electrophilic and nucleophilic attacks, respectively. For 2-aminoimidazole derivatives, the HOMO is often localized on the imidazole ring and the amino group, indicating these are the primary sites for electron donation. Conversely, the LUMO may be distributed over the imidazole ring, suggesting its susceptibility to nucleophilic attack.

Prediction of Vibrational and Electronic Properties

Theoretical vibrational and electronic spectra can be predicted using DFT and Time-Dependent DFT (TD-DFT) calculations, respectively. These theoretical spectra are valuable for interpreting experimental data from techniques like Fourier-Transform Infrared (FT-IR), Raman, and UV-Visible spectroscopy.

Vibrational Analysis: Theoretical vibrational analysis provides the frequencies and intensities of the normal modes of vibration. researchgate.net By comparing the calculated vibrational frequencies with experimental FT-IR and Raman spectra, a detailed assignment of the observed bands can be made. For this compound, characteristic vibrational modes would include N-H stretching of the amino and imidazole groups, C-H stretching of the isopropyl and imidazole moieties, and various bending and ring deformation modes. niscpr.res.in

Table 2: Predicted Vibrational Frequencies for Key Functional Groups of this compound

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) |

| Imidazole N-H | Stretching | 3450 |

| Amino N-H | Asymmetric Stretching | 3400 |

| Amino N-H | Symmetric Stretching | 3300 |

| Isopropyl C-H | Stretching | 2960 |

| Imidazole C=N | Stretching | 1640 |

| Imidazole Ring | Stretching | 1580 |

Note: The values in this table are hypothetical and for illustrative purposes, based on typical vibrational frequencies for imidazole-containing compounds.

Electronic Properties: TD-DFT calculations can predict the electronic absorption spectra, providing information on the electronic transitions within the molecule. nih.gov The calculated maximum absorption wavelengths (λmax) and oscillator strengths can be compared with experimental UV-Vis spectra to understand the electronic transitions, which are often of the π → π* and n → π* types in imidazole derivatives.

Reactivity Indices and Transition State Analysis

Reactivity Indices: Global reactivity descriptors, derived from the HOMO and LUMO energies, provide a quantitative measure of the molecule's reactivity. These include electronegativity (χ), chemical hardness (η), and global softness (S). scirp.org These indices are useful for comparing the reactivity of different molecules and for predicting their behavior in chemical reactions.

Transition State Analysis: Transition state theory can be used to study the mechanisms of chemical reactions involving this compound. By locating the transition state structures and calculating the activation energies, the feasibility and kinetics of different reaction pathways can be evaluated. For instance, understanding the protonation and tautomeric equilibria of the imidazole ring is crucial for its biological activity, and transition state analysis can shed light on these processes. nih.gov

Molecular Modeling and Simulation

Molecular modeling and simulation techniques are employed to study the interactions of this compound with biological macromolecules, such as proteins and enzymes. These methods are instrumental in drug discovery for predicting binding modes and affinities.

Molecular Docking for Ligand-Biomolecule Binding Mode Prediction

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when it binds to a target receptor. mdpi.com For this compound, docking studies can be performed against various biological targets to identify potential therapeutic applications. The process involves generating a set of possible conformations of the ligand and scoring them based on their fit within the binding site of the receptor. journaljpri.com

The binding affinity, often expressed as a docking score or binding energy, indicates the strength of the interaction. The analysis of the docked pose reveals key interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, between the ligand and the amino acid residues of the protein. researchgate.net For example, the 2-amino group and the imidazole nitrogen atoms of this compound are likely to act as hydrogen bond donors and acceptors, respectively. nih.gov

Table 3: Hypothetical Molecular Docking Results of this compound with a Kinase Target

| Parameter | Value |

| Binding Affinity (kcal/mol) | -7.5 |

| Interacting Residues | LYS72, GLU91, LEU134 |

| Key Interactions | Hydrogen bond with LYS72 (amino group), Hydrogen bond with GLU91 (imidazole N-H), Hydrophobic interaction with LEU134 (isopropyl group) |

Note: This table presents hypothetical data for illustrative purposes, as specific docking studies for this compound are not publicly available.

Molecular Dynamics Simulations for Conformational Stability and Interaction Dynamics

Molecular dynamics (MD) simulations provide a dynamic picture of the ligand-receptor complex over time, offering insights into the stability of the binding pose and the flexibility of the system. nih.gov Starting from the best-docked conformation, an MD simulation can be run to observe the temporal evolution of the complex.

Analysis of the MD trajectory can reveal the stability of the key interactions identified in the docking study. Root Mean Square Deviation (RMSD) of the ligand and protein backbone can be monitored to assess the stability of the complex. A stable RMSD over the simulation time suggests a stable binding mode. researchgate.net Furthermore, Root Mean Square Fluctuation (RMSF) analysis can identify flexible regions of the protein upon ligand binding. Such simulations are crucial for validating the results of molecular docking and for gaining a deeper understanding of the dynamic nature of ligand-protein interactions. researchgate.net

Conformational Landscape Analysis

The conformational landscape of a molecule describes the full range of three-dimensional shapes it can adopt through the rotation of its single bonds. This landscape is critical in determining how a molecule interacts with biological targets, as only specific conformations may fit into a receptor's binding site. The conformational flexibility of this compound is primarily dictated by the rotation of the isopropyl group and the exocyclic amino group.

The key rotational bond influencing the conformational profile is the C-C bond connecting the isopropyl group to the imidazole ring. Rotation around this bond will give rise to different staggered and eclipsed conformations. The relative energies of these conformers are influenced by steric hindrance between the methyl groups of the isopropyl substituent and the adjacent atoms of the imidazole ring.

In related systems, such as substituted cyclohexanes, the steric bulk of a substituent plays a significant role in determining the most stable conformation. Generally, bulkier groups prefer to occupy positions that minimize steric strain. For instance, the tert-butyl group, which is sterically demanding, overwhelmingly favors an equatorial position in a cyclohexane (B81311) ring to avoid unfavorable 1,3-diaxial interactions. While the imidazole ring is planar, the principle of minimizing steric clashes still applies. The rotation of the isopropyl group will be hindered, with a discernible energy barrier between different rotational states. Studies on the internal rotation of methyl groups on imidazole rings have shown that the barrier height is influenced by the electronic environment of the ring. For 4- and 5-methylimidazole, the V3 rotational barriers have been determined to be 317.20(14) and 386.001(19) cm⁻¹, respectively. nih.gov For the larger isopropyl group, these barriers are expected to be more significant due to increased steric interactions.

A hypothetical energy profile for the rotation of the isopropyl group would likely show energy minima corresponding to staggered conformations, where the methyl groups are positioned to minimize steric clash with the imidazole ring. The transition states would correspond to eclipsed conformations, where the methyl groups are in closer proximity to the ring atoms, leading to higher energy.

A simplified representation of potential low-energy and high-energy conformers is presented below:

| Conformer Type | Description | Expected Relative Energy |

| Staggered | The methyl groups of the isopropyl substituent are positioned to minimize steric hindrance with the imidazole ring. | Lower |

| Eclipsed | The methyl groups of the isopropyl substituent are in closer proximity to the atoms of the imidazole ring, leading to steric strain. | Higher |

Computational Tools for Virtual Screening and Optimization of Research Probes

The discovery and optimization of new research probes based on the this compound scaffold can be significantly accelerated using a variety of computational tools. These tools enable the rapid screening of large compound libraries and the rational design of molecules with improved properties. labinsights.nl

Virtual screening is a key computational technique that involves the screening of large databases of chemical compounds to identify those that are most likely to bind to a specific biological target. labinsights.nlmdpi.comnih.gov This process can be broadly categorized into two main approaches: structure-based virtual screening and ligand-based virtual screening. mdpi.comsemanticscholar.org

Structure-Based Virtual Screening (SBVS):

When the three-dimensional structure of the biological target (e.g., a protein kinase) is known, SBVS methods can be employed. nih.gov Molecular docking is the most prominent SBVS technique. nih.gov It predicts the preferred orientation of a ligand when bound to a target protein to form a stable complex. nih.gov Docking programs utilize scoring functions to estimate the binding affinity, allowing for the ranking of compounds in a library. youtube.com

Popular software for molecular docking includes:

AutoDock Vina: A widely used open-source program known for its improved speed and accuracy in binding mode prediction compared to its predecessors. nih.govscripps.edu It is often used in virtual screening campaigns. youtube.comgithub.combioinformaticsreview.com

Schrödinger Suite: A comprehensive commercial software package that offers a range of tools for drug discovery, including Glide for high-throughput docking, and other modules for protein preparation, ligand preparation, and advanced modeling techniques like free-energy calculations. schrodinger.comwisdomlib.orgschrodinger.comyoutube.comyoutube.com

The general workflow for a docking-based virtual screening campaign for kinase inhibitors, for example, would involve: researchgate.netfrontiersin.orgyoutube.com

Preparation of the receptor (kinase) structure.

Generation of a library of 2-aminoimidazole derivatives.

Docking of the ligand library into the ATP-binding site of the kinase.

Scoring and ranking of the docked compounds.

Selection of top-ranking hits for experimental validation.

Ligand-Based Virtual Screening (LBVS):

In the absence of a known 3D structure of the target, LBVS methods can be utilized. These approaches rely on the knowledge of a set of molecules known to be active against the target.

Pharmacophore Modeling: This technique identifies the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic regions, aromatic rings) that are necessary for biological activity. nih.govresearchgate.net This pharmacophore model can then be used as a 3D query to search for new molecules in a database that match these features. fiveable.meyoutube.comyoutube.comcomputabio.com Software like LigandScout and Discovery Studio are commonly used for this purpose. researchgate.netcomputabio.com

Quantitative Structure-Activity Relationship (QSAR): QSAR models are mathematical equations that correlate the chemical structure of a compound with its biological activity. nih.govnumberanalytics.comacs.org By developing a QSAR model based on a set of known active and inactive compounds, the activity of new, untested molecules can be predicted. researchgate.netresearchgate.netnih.gov This is a valuable tool for optimizing the potency and other properties of research probes. numberanalytics.com

The table below summarizes some of the key computational tools and their applications in the context of optimizing this compound-based research probes.

| Computational Tool/Method | Application | Relevant Software |

| Molecular Docking | Predicts binding mode and affinity to a target protein. | AutoDock Vina, Schrödinger Glide nih.govwisdomlib.org |

| Pharmacophore Modeling | Identifies essential 3D features for biological activity. | LigandScout, Discovery Studio researchgate.netcomputabio.com |

| QSAR | Predicts biological activity based on chemical structure. | Various statistical software packages |

| Molecular Dynamics (MD) Simulations | Simulates the dynamic behavior of the ligand-protein complex over time. | Amber, GROMACS, Schrödinger |

By integrating these computational approaches, researchers can efficiently navigate the vast chemical space to identify and refine novel research probes derived from the this compound scaffold, ultimately accelerating the pace of discovery in chemical biology and drug development.

Advanced Spectroscopic and Analytical Characterization Methods in Research on 4 Propan 2 Yl 1h Imidazol 2 Amine

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (e.g., ¹H-NMR, ¹³C-NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules like 4-(propan-2-yl)-1H-imidazol-2-amine. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of each atom.

¹H-NMR (Proton NMR) analysis of the parent compound, propan-2-amine, shows distinct signals corresponding to its different proton environments. docbrown.info Typically, the methyl (CH₃) protons appear as a doublet, the methine (CH) proton as a multiplet (septet), and the amine (NH₂) protons as a singlet. docbrown.info The integration of these signals gives a proton ratio consistent with the structure. docbrown.info For this compound, the spectrum becomes more complex due to the presence of the imidazole (B134444) ring. The protons on the imidazole ring will have their own characteristic chemical shifts. The specific chemical shifts (δ) are influenced by the solvent used and the concentration of the sample. libretexts.org

¹³C-NMR (Carbon-13 NMR) spectroscopy complements ¹H-NMR by providing information about the carbon skeleton of the molecule. In propan-2-amine, two distinct signals are observed, corresponding to the two equivalent methyl carbons and the single methine carbon. docbrown.info For this compound, additional signals will be present for the carbon atoms of the imidazole ring. The chemical shifts of these carbons provide insight into their electronic environment within the heterocyclic ring.

Interactive Data Table: Predicted NMR Data for this compound

| Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Multiplicity |

| Imidazole C-H | 6.5 - 7.5 | 115 - 135 | Singlet |

| Imidazole C-NH₂ | - | 145 - 155 | - |

| Imidazole C-isopropyl | - | 130 - 140 | - |

| Isopropyl CH | 2.5 - 3.5 | 25 - 35 | Septet |

| Isopropyl CH₃ | 1.0 - 1.5 | 20 - 25 | Doublet |

| Amine NH₂ | 1.5 - 4.0 | - | Broad Singlet |

Note: These are predicted values and can vary based on experimental conditions.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis (e.g., HRMS, ESI-MS)

Mass spectrometry (MS) is an indispensable tool for determining the molecular weight and elemental composition of a compound. High-Resolution Mass Spectrometry (HRMS) can provide a highly accurate mass measurement, allowing for the determination of the molecular formula. For instance, the HRMS of a related imidazole compound was used to confirm its elemental composition. mpg.de

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique often used for analyzing polar molecules like amines. It typically produces a protonated molecule [M+H]⁺, which allows for the direct determination of the molecular weight. The fragmentation pattern observed in the mass spectrum provides valuable information about the molecule's structure. For amines, a common fragmentation pathway is the alpha-cleavage, where the bond between the carbon and the nitrogen is broken.

Interactive Data Table: Predicted Mass Spectrometry Data for this compound

| Ion Type | Predicted m/z | Information Gained |

| [M+H]⁺ | 140.139 | Molecular Weight Confirmation |

| [M+Na]⁺ | 162.121 | Adduct Ion |

| Fragment 1 | Varies | Loss of isopropyl group |

| Fragment 2 | Varies | Loss of amine group |

Note: The exact m/z values and fragmentation patterns are dependent on the specific mass spectrometer and experimental conditions used.

Infrared (IR) and Raman Spectroscopy for Vibrational Fingerprinting

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. The resulting spectra serve as a unique "fingerprint" for the compound.

IR Spectroscopy is particularly useful for identifying functional groups. For this compound, characteristic IR absorption bands would include:

N-H stretching: Primary amines typically show two bands in the 3200-3500 cm⁻¹ region. wpmucdn.comspectroscopyonline.com

C-H stretching: Aliphatic C-H stretches appear in the 2800-3000 cm⁻¹ region. wpmucdn.com

C=N and C=C stretching: The imidazole ring will exhibit characteristic stretches in the 1500-1650 cm⁻¹ region. researchgate.net

N-H bending: This vibration often appears around 1600 cm⁻¹. wpmucdn.com

Raman Spectroscopy , while providing similar vibrational information, is particularly sensitive to non-polar bonds and can offer a clearer view of the C-C and C=C vibrations of the imidazole ring and the isopropyl group.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. Simple alkyl amines typically have absorptions in the far UV region (around 200 nm), which is often of limited diagnostic value. libretexts.org However, the imidazole ring in this compound is an aromatic heterocycle and will exhibit characteristic π→π* transitions at longer wavelengths, typically in the 200-300 nm range. researchgate.netmdpi.com The position and intensity of these absorption bands can be influenced by the solvent and the substituents on the imidazole ring.

X-ray Crystallography and Diffraction Studies for Solid-State Structure

X-ray crystallography is the gold standard for determining the three-dimensional structure of a crystalline solid. iosrjournals.org If a suitable single crystal of this compound can be grown, this technique can provide precise bond lengths, bond angles, and information about the packing of the molecules in the crystal lattice. iosrjournals.orgresearchgate.net This data is invaluable for understanding intermolecular interactions, such as hydrogen bonding, which can significantly influence the physical properties of the compound. researchgate.net

Chromatographic Techniques for Purity Assessment and Separation (e.g., HPLC, GC-MS)

Chromatographic techniques are essential for assessing the purity of a compound and for separating it from reaction mixtures or impurities.

High-Performance Liquid Chromatography (HPLC) is a versatile technique for the analysis of non-volatile and thermally sensitive compounds like this compound. A suitable HPLC method can be developed to separate the target compound from any starting materials, byproducts, or degradation products. nih.govnih.gov The purity is determined by the relative area of the peak corresponding to the compound of interest.

Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. researchgate.net While amines can sometimes be challenging to analyze by GC due to their polarity, derivatization can be employed to improve their volatility and chromatographic behavior. vt.edu GC-MS provides both retention time data for purity assessment and mass spectral data for the identification of the compound and any impurities. researchgate.netvt.edu

Exploration of 4 Propan 2 Yl 1h Imidazol 2 Amine in Non Clinical Research Applications

Role as Precursors for Complex Ligands and Supramolecular Assemblies

The structure of 4-(propan-2-yl)-1H-imidazol-2-amine, with its multiple nitrogen atoms, makes it an excellent candidate as a ligand for forming coordination complexes and supramolecular assemblies. The imidazole (B134444) ring itself contains two nitrogen atoms, and the exocyclic amino group provides an additional coordination site. This allows the molecule to act as a mono-, bi-, or even polydentate ligand, bridging multiple metal centers to create complex architectures.

Research into related imidazole- and triazole-containing ligands demonstrates their capacity to form stable complexes with a variety of transition metals, including copper(II), nickel(II), zinc(II), and cobalt(II). biointerfaceresearch.comresearchgate.netnih.gov These ligands coordinate with metal ions through the nitrogen atoms of the heterocyclic ring and other donor groups, such as amines or thiols, to form chelate rings. nih.gov For instance, studies on 2-substituted benzimidazoles have shown they can act as monodentate ligands, forming 1:2 metal-to-ligand complexes with geometries such as tetrahedral for Ni(II) and square planar for Cu(II). researchgate.net

The synthesis of these complexes typically involves reacting the ligand with a metal salt in a suitable solvent, like alcohol. biointerfaceresearch.comnih.gov The resulting structures can range from simple mononuclear complexes to intricate, entangled coordination polymers with two- or three-dimensional networks. researchgate.net The specific structure is influenced by the ligand's geometry, the coordination preference of the metal ion, and the presence of co-ligands like multi-carboxylic acids. researchgate.net Given this precedent, this compound could serve as a versatile building block for synthesizing novel metal-organic frameworks (MOFs) or other supramolecular structures with potential applications in catalysis, gas storage, or as magnetic materials. aminer.org

Application in Materials Science Research

In materials science, the focus extends from molecular synthesis to the creation of bulk materials with specific functional properties. The inherent chemical characteristics of this compound suggest its utility in polymerization and surface protection technologies.

Initiators in Polymerization Reactions

While the imidazole nucleus is utilized in various chemical syntheses, its specific role as a polymerization initiator is not extensively documented in the reviewed scientific literature. Further research is required to explore the potential of this compound and its derivatives in initiating or catalyzing polymerization reactions.

Mechanisms of Corrosion Inhibition

Imidazole derivatives are widely recognized as effective corrosion inhibitors for various metals and alloys, including carbon steel, aluminum, and brass, in acidic environments. kfupm.edu.saresearchgate.netbohrium.com The efficacy of these organic compounds stems from their ability to adsorb onto the metal surface, forming a protective film that isolates the metal from the corrosive medium. kfupm.edu.sanih.gov

The inhibition mechanism involves several key features of the imidazole structure:

Heteroatoms: The nitrogen atoms in the imidazole ring and the exocyclic amine group possess lone pairs of electrons, which can be shared with the vacant d-orbitals of the metal, forming coordinate bonds. bohrium.commdpi.com

π-Electrons: The aromatic imidazole ring provides π-electrons that can interact with the metal surface. researchgate.net

Adsorption Process: The adsorption can be physical (physisorption), involving electrostatic interactions between the charged metal surface and the inhibitor molecule, or chemical (chemisorption), involving charge sharing or transfer to form a coordinate-type bond. nih.govmdpi.com The standard free energy of adsorption (ΔG°ads) helps determine the nature of this interaction; values around -20 kJ/mol are indicative of physisorption, while values of -40 kJ/mol or more negative suggest chemisorption. mdpi.com

Electrochemical studies, such as potentiodynamic polarization and electrochemical impedance spectroscopy (EIS), are used to elucidate the inhibition mechanism. Polarization studies often reveal that imidazole derivatives act as mixed-type inhibitors , meaning they suppress both the anodic (metal dissolution) and cathodic (e.g., hydrogen evolution) reactions. kfupm.edu.saelectrochemsci.org EIS measurements can demonstrate an increase in polarization resistance (Rp) and charge transfer resistance (Rct) in the presence of the inhibitor, confirming the formation of an insulating protective layer on the metal surface. nih.govmdpi.com The adsorption of these inhibitors on the metal surface typically follows established models like the Langmuir adsorption isotherm. kfupm.edu.samdpi.com

Theoretical studies using density functional theory (DFT) and molecular dynamics simulations further support these experimental findings, showing that imidazole derivatives tend to adsorb in a parallel orientation to the metal surface to maximize contact. researchgate.netnih.gov

Table 1: Research Findings on Imidazole Derivatives as Corrosion Inhibitors

| Inhibitor Type | Metal/Alloy | Corrosive Medium | Key Findings & Mechanism | Citation(s) |

| Imidazole Derivatives | Aluminum | 0.5 M HCl | Mixed-type inhibitors; adsorption follows Frumkin isotherm; surface adsorption via nitrogen atoms and π-electrons. | researchgate.net |

| Imidazole Derivatives | Carbon Steel | 3.5 wt.% NaCl (acidic) | Adsorption via physical and chemical interactions; increased polarization resistance; formation of a protective film. | nih.gov |

| Imidazole-based Ionic Liquids | Carbon Steel | 1% NaCl | Follows Langmuir adsorption isotherm; ΔG°ads values of -35.04 and -34.04 kJ/mol indicate mixed physisorption/chemisorption. | mdpi.com |

| 1H-imidazole, N-methylimidazole | Brass | Nitric Acid | Inhibition efficiency >94% for benzimidazole (B57391); parallel adsorption on the surface confirmed by molecular dynamics. | researchgate.net |

| Imidazole Derivative (IIZ) | Aluminum | 1 M HCl | Mixed-type inhibitor with cathodic predominance; confirmed by potentiodynamic polarization and EIS. | electrochemsci.org |

Chemical Biology Tools and Probes

The structural motifs within this compound make it and its analogues valuable as molecular probes and inhibitors for studying biological systems, particularly enzymes and receptors.

Enzyme Inhibition Studies (in vitro mechanistic analysis)

The imidazole scaffold is a core component of many enzyme inhibitors due to its ability to engage in key binding interactions, such as hydrogen bonding and proton transfer, within an enzyme's active site. researchgate.net

Vascular Adhesion Protein-1 (VAP-1): VAP-1, an amine oxidase, is a therapeutic target for inflammatory diseases. nih.govfrontiersin.org Its enzymatic activity facilitates the migration of leukocytes to sites of inflammation. scbt.com Small-molecule inhibitors, including those with imidazole cores, have been developed to block this activity. nih.gov These inhibitors can bind reversibly to the active site channel, preventing the substrate from accessing the topaquinone (B1675334) (TPQ) cofactor and thereby reducing the production of pro-inflammatory products like hydrogen peroxide. nih.govscbt.com

Aldehyde Dehydrogenase (ALDH): Certain cancer stem cells overexpress ALDH enzymes, such as ALDH1A3, making them a target for cancer therapy. Imidazo[1,2-a]pyridine derivatives have been identified as effective ALDH1A3 inhibitors. acs.org In vitro mechanistic studies revealed that these compounds act via a partially competitive mechanism, binding to the entrance of the catalytic tunnel and hindering substrate access without directly coordinating the catalytic machinery. acs.org

Phosphatidylinositol 3-kinase (PI3K): The PI3K/AKT signaling pathway is frequently hyperactivated in cancers. A series of 6-(imidazo[1,2-a]pyridin-6-yl)quinazoline derivatives were developed as potent PI3Kα inhibitors, with one compound exhibiting an IC₅₀ value of 1.94 nM. nih.gov These inhibitors function by blocking the kinase activity of PI3Kα, leading to cell cycle arrest and apoptosis in cancer cells. nih.gov

Gamma-Secretase: The drug Nirogacestat, an inhibitor of gamma-secretase used to treat desmoid tumors, contains an imidazole moiety. wikipedia.org It works by binding to the presenilin catalytic subunit of the enzyme, selectively obstructing the cleavage of the Notch receptor and inhibiting its downstream signaling pathway. wikipedia.org

Table 2: Examples of Imidazole-Containing Enzyme Inhibitors and In Vitro Data

| Target Enzyme | Inhibitor Class | Reported In Vitro Activity | Mechanism of Action | Citation(s) |

| Aldehyde Dehydrogenase 1A3 (ALDH1A3) | Imidazo[1,2-a]pyridine derivative (GA11) | IC₅₀ = 4.7 µM; Kᵢ = 0.54 µM | Partially competitive inhibition; binds to the entrance of the catalytic tunnel. | acs.org |

| Phosphatidylinositol 3-kinase α (PI3Kα) | Imidazo[1,2-a]pyridine-quinazoline derivative (13k) | IC₅₀ = 1.94 nM | Inhibition of kinase activity, blocking the PI3K/AKT pathway. | nih.gov |

| Vascular Adhesion Protein-1 (VAP-1) | Pyridazinone derivatives | Reversible binding | Binds to a unique site in the active site channel, blocking substrate access. | nih.gov |

| Gamma-Secretase | Nirogacestat | Not specified | Binds to the presenilin catalytic subunit, obstructing Notch receptor cleavage. | wikipedia.org |

Receptor Binding and Modulation Studies (in vitro)

The 4-substituted imidazole framework is a classic structure for ligands targeting G-protein coupled receptors (GPCRs), most notably the histamine (B1213489) receptors.

Histamine H₃ Receptor: The histamine H₃ receptor is a presynaptic autoreceptor that modulates the release of histamine and other neurotransmitters. tci-thaijo.org It is a significant drug target for cognitive and attentional disorders. nih.gov Numerous studies have focused on developing 4-substituted imidazole derivatives as potent and selective H₃ receptor ligands. nih.govnih.govacs.org

In vitro evaluation of these compounds typically involves:

Receptor Binding Assays: These assays measure the affinity of a ligand for the receptor. A common method uses rat cerebral cortical tissue homogenates and a radiolabeled ligand, such as [³H]Nα-methylhistamine. The affinity of the test compound is determined by its ability to displace the radioligand and is expressed as an inhibition constant (Kᵢ). nih.gov

Functional Assays: These assays determine whether a ligand acts as an agonist (activates the receptor), antagonist (blocks the receptor without activating it), or inverse agonist (reduces the receptor's basal activity). For H₃ receptors, GTPγ[³⁵S] binding assays are often used. An agonist will increase GTPγ[³⁵S] binding, while an antagonist will block the effect of an agonist. nih.govacs.org

Structure-activity relationship (SAR) studies have shown that the nature of the substituent at the 4-position of the imidazole ring is critical for affinity and functional activity. nih.gov Furthermore, combining the imidazole core with other structural features can modulate the compound's behavior. For example, one study created "hybrid" molecules combining the antagonist structure of iodoproxyfan (B114369) with the agonist structure of R-(α)-methylhistamine. nih.govacs.org The resulting compounds showed stereospecificity, and replacing an aromatic side chain with a cyclohexyl group converted the molecules from antagonists to agonists, highlighting the subtle interactions involved in receptor activation. nih.govacs.org

Table 3: In Vitro Activity of 4-Substituted Imidazole Derivatives at the Histamine H₃ Receptor

| Compound | Structure Description | Binding Affinity (Kᵢ, nM) | Functional Activity | Citation(s) |

| GT-2227 | 4-(6-cyclohexylhex-cis-3-enyl)imidazole | 4.2 | Antagonist | nih.gov |

| GT-2286 | An acetylene (B1199291) series derivative | 0.95 | Antagonist | nih.gov |

| Compound 23 | 2-(S)-amino-3-(1H-imidazol-4(5)-yl)propyl cyclohexylmethyl ether | -log Kᵢ = 7.9 (approx. 12.6 nM) | Agonist | nih.govacs.org |

| Iodoproxyfan Analogues | 2-(S)-amino-3-(1H-imidazol-4(5)-yl)propyl ether with aromatic side chain | -log Kᵢ = 5.9-7.9 | Antagonist | nih.govacs.org |

Studies in Catalysis and Organocatalysis

The imidazole ring itself is a known organocatalyst, capable of accelerating chemical reactions without the need for a metal center. ias.ac.in Its amphoteric nature, possessing both a basic pyridine-like nitrogen and an acidic N-H group, allows it to participate in various catalytic cycles. ias.ac.in Imidazole has been effectively employed as a catalyst in multicomponent reactions to synthesize complex heterocyclic molecules, noted for its mild catalytic properties that can increase product yields by minimizing side reactions. ias.ac.in

While the parent imidazole ring has established catalytic activity, research has also explored derivatives for similar purposes. For example, L-proline has been used as an organocatalyst for the one-pot synthesis of 2,4,5-triaryl-1H-imidazoles, demonstrating the broader interest in facilitating the synthesis of these valuable scaffolds. researchgate.net

Currently, specific studies detailing the use of this compound as a primary catalyst or organocatalyst are not prominent in the available literature. However, the known catalytic nature of the core imidazole structure suggests a potential avenue for future research. The electronic properties of the 2-amino and 4-isopropyl substituents on the imidazole ring of this specific compound could modulate its basicity and steric profile, potentially influencing its activity and selectivity if employed as an organocatalyst.

Investigation in Nonlinear Optical Materials Research

Organic materials with significant nonlinear optical (NLO) properties are crucial for the development of advanced photonic and optoelectronic technologies. The key requirement for a molecule to exhibit NLO behavior is a high degree of polarizability, which is often found in π-conjugated systems. Imidazole derivatives, particularly those with extended π-electron systems, have emerged as a promising class of NLO materials. nih.govsemanticscholar.org

Research has shown that triaryl-substituted imidazoles can exhibit substantial third-order NLO properties. nih.govsemanticscholar.orgresearchgate.net In a study of 4-(4,5-Diphenyl-1H-imidazole-2-yl)phenol, a compound with a similar imidazole core, significant NLO characteristics were measured. The compound displayed a strong nonlinear absorption and a negative nonlinear refractive index, which is indicative of a self-defocusing effect. nih.govsemanticscholar.org This behavior is attributed to the charge transfer interactions within the molecule, facilitated by the π-conjugated system extending across the imidazole and phenyl rings. nih.govsemanticscholar.org

Table 2: Measured Nonlinear Optical Properties of 4-(4,5-Diphenyl-1H-imidazole-2-yl)phenol

| NLO Parameter | Measured Value | Reference |

| Nonlinear Absorption Coefficient (β) | 4.044 × 10⁻¹ cm/W | nih.govsemanticscholar.org |

| Nonlinear Refractive Index (n₂) | 2.89 × 10⁻⁶ cm²/W | nih.govsemanticscholar.org |

| Third-order Susceptibility (χ⁽³⁾) | 2.2627 × 10⁻⁶ esu | nih.govsemanticscholar.org |

Although direct experimental data on the NLO properties of this compound is not available in the cited literature, its core 2-aminoimidazole structure provides a basis for potential NLO activity. The presence of the π-conjugated imidazole ring is a fundamental prerequisite. Further research involving the extension of this conjugation, perhaps by adding aromatic substituents, could potentially yield novel NLO materials based on this specific chemical scaffold.

Future Directions and Emerging Research Opportunities for 4 Propan 2 Yl 1h Imidazol 2 Amine

Development of Novel and Sustainable Synthetic Pathways

Green chemistry principles are increasingly integral to modern synthetic chemistry. uni.lu The exploration of alternative, environmentally benign solvents, such as deep eutectic solvents (DESs), has shown promise in the synthesis of other imidazole (B134444) derivatives, offering advantages like recyclability and reduced toxicity. uni.lu Microwave-assisted synthesis is another avenue that could significantly shorten reaction times and improve energy efficiency for the production of 4-(propan-2-yl)-1H-imidazol-2-amine and its derivatives. researchgate.net

Furthermore, the development of novel catalytic systems, potentially utilizing earth-abundant metals, could offer more sustainable alternatives to traditional reagents. The regioselective synthesis of 4-substituted-2-aminoimidazoles remains a challenge, and the development of catalysts that can precisely control the installation of the isopropyl group at the C4 position would be a significant advancement.

Advancements in Computational Prediction and Rational Design

Computational chemistry offers powerful tools for predicting the properties and potential applications of molecules like this compound, thereby guiding experimental efforts. bohrium.comtandfonline.com Density Functional Theory (DFT) calculations can be employed to elucidate the electronic structure, reactivity, and spectroscopic properties of the molecule. bohrium.comrsc.org Such studies can predict the most likely sites for electrophilic and nucleophilic attack, informing the design of new synthetic transformations.

Quantitative Structure-Activity Relationship (QSAR) and molecular docking studies are particularly valuable in the context of medicinal chemistry. rjptonline.orgnih.gov By creating computational models of potential biological targets, researchers can predict the binding affinity and mode of interaction of this compound and its rationally designed derivatives. This in silico screening can prioritize compounds for synthesis and biological evaluation, saving significant time and resources. For example, if a particular biological target has a hydrophobic pocket, the isopropyl group of the title compound might confer favorable binding characteristics.

Integration with High-Throughput Screening for New Research Tools

High-throughput screening (HTS) is a cornerstone of modern drug discovery and chemical biology, enabling the rapid evaluation of large compound libraries against biological targets. nih.govnih.govthermofisher.com While specific HTS data for this compound is not currently available, its structural motifs suggest its potential as a valuable scaffold for inclusion in screening libraries.

The 2-aminoimidazole core is a recognized "privileged scaffold" in medicinal chemistry, meaning it is a structural framework that can bind to multiple, unrelated biological targets. researchgate.net By incorporating this compound into HTS campaigns, researchers could identify novel biological activities. For instance, screening against a panel of kinases, proteases, or G-protein coupled receptors could uncover new lead compounds for various diseases.

Furthermore, the development of focused libraries of derivatives based on the this compound scaffold could be a fruitful strategy. By systematically modifying the substituents on the imidazole ring and the amino group, researchers can explore the structure-activity relationships (SAR) and optimize compounds for specific biological effects.

Exploration in Interdisciplinary Research Fields

The unique properties of the imidazole ring open up possibilities for the application of this compound in various interdisciplinary fields beyond traditional medicinal chemistry.

Bio-inspired Materials: Imidazole is a key component of the amino acid histidine, which plays a crucial role in the structure and function of many proteins. nih.gov This has inspired the development of imidazole-containing polymers and materials with unique properties. The ability of the imidazole nitrogen atoms to coordinate with metal ions could be exploited to create novel catalysts or materials with specific electronic or magnetic properties. The propan-2-yl group could influence the self-assembly and morphology of such materials.

Advanced Chemical Probes: Fluorescent chemical probes are indispensable tools for visualizing and understanding biological processes. rsc.orgrsc.orgmdpi.comnih.gov The imidazole scaffold has been successfully incorporated into fluorescent probes for the detection of ions and small molecules. rsc.orgrsc.orgmdpi.comnih.gov Future research could focus on developing derivatives of this compound that exhibit fluorescence and can be used to probe specific biological environments or events. The 2-amino group provides a convenient handle for the attachment of fluorophores or other reporter groups.

Challenges and Perspectives in Imidazole Research

While the future of imidazole research is bright, there are several challenges that need to be addressed. researchgate.netnih.gov In the context of medicinal chemistry, overcoming drug resistance and achieving target selectivity remain significant hurdles. nih.gov For this compound, a key challenge will be to identify specific biological targets and to understand its mechanism of action.

The synthesis of substituted imidazoles can also be challenging, particularly with respect to regioselectivity. rsc.org Developing robust and scalable synthetic methods that allow for the precise placement of substituents on the imidazole ring is crucial for the systematic exploration of its chemical space.

Despite these challenges, the outlook for research on this compound and other imidazole derivatives is promising. The continued development of synthetic methodologies, computational tools, and high-throughput screening technologies will undoubtedly lead to the discovery of new applications for this versatile class of compounds. Interdisciplinary collaboration will be key to unlocking the full potential of these molecules in areas ranging from medicine to materials science.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 4-(propan-2-yl)-1H-imidazol-2-amine, and what methodological considerations are critical for optimizing yield?

- Answer : The synthesis typically involves multi-step reactions starting with tert-butyl carbamate intermediates. For example, tert-butyl (1,1,1-trifluoro-3-oxo-3-arylpropan-2-yl)carbamate derivatives are deprotected using trifluoroacetic acid (TFA) to yield imidazol-2-amine cores. Key steps include:

- Reagents : TFA for deprotection, sodium borohydride for reduction, and column chromatography (silica gel) for purification .

- Conditions : Reactions are performed under inert atmospheres (N₂/Ar), with controlled temperatures (0°C to room temperature) and solvent systems like dichloromethane (DCM) or tetrahydrofuran (THF).

- Yields : Reported yields range from 35% to 57%, depending on substituent electronic effects and purification efficiency .

Q. How is this compound characterized post-synthesis, and what analytical techniques resolve structural ambiguities?

- Answer : Characterization relies on:

- NMR Spectroscopy : ¹H and ¹³C NMR identify proton environments and carbon frameworks. For example, imidazole ring protons appear as distinct singlets (δ 6.5–7.5 ppm), while isopropyl groups show split patterns (δ 1.2–1.5 ppm) .

- Mass Spectrometry (MS) : High-resolution MS confirms molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns.

- Infrared (IR) Spectroscopy : Stretching frequencies (e.g., N-H at ~3400 cm⁻¹) validate functional groups .

- Contradictions : Discrepancies in spectral data (e.g., unexpected splitting in NMR) are resolved by repeating experiments under standardized conditions or using 2D NMR techniques (COSY, HSQC) .

Advanced Research Questions

Q. How can density-functional theory (DFT) elucidate the electronic structure and reactivity of this compound?

- Answer : DFT calculations (e.g., B3LYP hybrid functional with 6-31G* basis sets) predict:

- Electron Density : Localization on the imidazole nitrogen atoms, influencing protonation sites and hydrogen-bonding capabilities .

- Reactivity : Frontier molecular orbital (FMO) analysis (HOMO-LUMO gaps) identifies nucleophilic/electrophilic regions, guiding derivatization strategies .

- Validation : Experimental UV-Vis spectra and redox potentials are compared to computed electronic transitions (TD-DFT) to validate models .

Q. What strategies address contradictions in bioactivity data for this compound analogs?

- Answer : Discrepancies in biological assays (e.g., MIC values against Mycobacterium) are mitigated by:

- Standardized Protocols : Uniform inoculum sizes, solvent controls (DMSO ≤1%), and triplicate measurements .

- Structure-Activity Relationship (SAR) : Systematic variation of substituents (e.g., alkyl/aryl groups at position 4) correlates with biofilm inhibition. For example, 4-(4-pentyloxyphenyl) analogs show enhanced activity due to lipophilicity .

- Mechanistic Studies : Fluorescence quenching assays or molecular docking (e.g., using AutoDock Vina) identify target binding sites .

Q. How can reaction mechanisms for imidazol-2-amine derivatization be experimentally validated?

- Answer : Mechanistic insights are gained through:

- Kinetic Studies : Monitoring reaction progress via HPLC or in-situ IR to identify rate-determining steps (e.g., TFA-mediated deprotection) .

- Isotopic Labeling : Using ¹⁵N-labeled amines to trace nitrogen incorporation in cyclization steps .

- Computational Modeling : Transition state optimization (Gaussian 09) identifies intermediates, validated by trapping experiments (e.g., quenching with methanol) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.